Potassium Diphenylphosphanide

Catalog No.
S1521197
CAS No.
15475-27-1
M.F
C12H10KP
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Diphenylphosphanide

CAS Number

15475-27-1

Product Name

Potassium Diphenylphosphanide

IUPAC Name

potassium;diphenylphosphanide

Molecular Formula

C12H10KP

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1

InChI Key

FCLYZQXPJKJTDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]

Canonical SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]

Isomeric SMILES

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]

Synthesis and Reactivity

KDP can be synthesized through the reduction of chlorodiphenylphosphine with potassium metal in an inert atmosphere like nitrogen or argon. This reaction yields KDP along with potassium chloride (KCl) as a byproduct.

KDP exhibits strong basic character due to the presence of the diphenylphosphanide anion. It readily reacts with water and protic solvents like alcohols, releasing diphenylphosphine (Ph₂PH) and the corresponding potassium hydroxide (KOH) or alkoxide. This reactivity makes KDP unsuitable for use in water-containing environments.

Here are some key references for the synthesis and reactivity of KDP:

  • Synthesis:
  • Reactivity with water:

Applications in Organic Synthesis

KDP serves as a strong one-electron reducing agent and a versatile base in various organic synthesis reactions.

  • Dehalogenation: KDP can be used to remove halogen atoms (Cl, Br, I) from organic molecules, leading to dehalogenated products.
  • Homolytic C-C bond cleavage: KDP can cleave carbon-carbon bonds in specific molecules, enabling further functionalization.
  • Deprotonation: KDP's strong base character allows it to deprotonate acidic substrates, generating carbanions crucial for various organic transformations.

Here are some examples of KDP applications in organic synthesis:

  • Dehalogenation of aryl halides:
  • Homolytic C-C bond cleavage in alkanes:
  • Deprotonation of amides:

Safety Considerations

KDP is a hazardous material due to its air and moisture sensitivity and pyrophoric nature. It readily ignites upon contact with air or moisture, posing a significant fire and explosion risk. Additionally, KDP reacts violently with water and protic solvents, releasing flammable hydrogen gas and toxic fumes.

  • Working in an inert atmosphere with proper ventilation.
  • Using appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Handling KDP in small quantities and disposing of it according to recommended procedures.

Potassium diphenylphosphanide is an organophosphorus compound with the formula C6H5)2PK\text{C}_6\text{H}_5)_2\text{P}\text{K}. This compound appears as a dark red or orange solid and is known for its air sensitivity. Potassium diphenylphosphanide serves as a strong nucleophile and is primarily used in organic synthesis, particularly in the formation of phosphine derivatives and transition metal complexes.

, including:

  • Deprotonation Reactions: It can be synthesized via the reduction of chlorodiphenylphosphine or triphenylphosphine using potassium metal:
    (C6H5)2PCl+2K(C6H5)2PK+2KCl(C_6H_5)_2PCl+2\text{K}\rightarrow (C_6H_5)_2PK+2\text{KCl}
  • Reactions with Halocarbons: It reacts with halocarbons to yield tertiary phosphines:
    (C6H5)2PK+RX(C6H5)2PR+KX(C_6H_5)_2PK+RX\rightarrow (C_6H_5)_2PR+KX
  • Hydrolysis: When treated with water, it converts back to diphenylphosphine:
    (C6H5)2PK+H2O(C6H5)2PH+KOH(C_6H_5)_2PK+H_2O\rightarrow (C_6H_5)_2PH+KOH
  • Reactions with Transition Metal Halides: It forms metal phosphido complexes, which are useful in coordination chemistry .

Potassium diphenylphosphanide can be synthesized through several methods:

  • Reduction Method: By reducing chlorodiphenylphosphine or triphenylphosphine with potassium metal in an inert atmosphere.
    • Example Reaction:
    (C6H5)3P+2K(C6H5)2PK+K(C6H5)(C_6H_5)_3P+2\text{K}\rightarrow (C_6H_5)_2PK+K(C_6H_5)
  • Deprotonation of Diphenylphosphine: This can also be achieved by treating diphenylphosphine with a strong base like potassium hydride .
  • Reactions with Aryl Fluorides: Aryl fluorides can react with potassium diphenylphosphanide to produce functionalized aryl phosphines .

Potassium diphenylphosphanide has several applications in:

  • Organic Synthesis: It is utilized for the preparation of phosphine derivatives and in cross-coupling reactions such as the Heck reaction.
  • Coordination Chemistry: It acts as a ligand for transition metals, forming various metal complexes that are important in catalysis.
  • Material Science: Its derivatives are explored for potential applications in organic electronics and photonic materials .

Research indicates that potassium diphenylphosphanide interacts with various substrates, leading to significant changes in reactivity profiles. For instance, studies have shown its reactivity with sulfur hexafluoride, resulting in distinct spectral changes observable via NMR spectroscopy . Additionally, its interactions with halotoluenes have provided insights into thermally induced aromatic reactions, demonstrating its utility in mechanistic studies of organic reactions .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to potassium diphenylphosphanide. Here are some notable examples:

Compound NameFormulaKey Characteristics
Lithium diphenylphosphanide(C6H5)2PLi(C_6H_5)_2PLiUsed similarly but exhibits different solubility and reactivity due to lithium's smaller size.
Sodium diphenylphosphanide(C6H5)2PNa(C_6H_5)_2PNaSimilar reactivity but differs in solubility and stability compared to potassium salt.
Triphenylphosphine(C6H5)3P(C_6H_5)_3PA neutral phosphine that does not carry a charge; used widely as a ligand.
Diphenylphosphine(C6H5)2PH(C_6H_5)_2PHThe parent compound from which potassium diphenylphosphanide is derived; less nucleophilic due to proton presence.

Uniqueness

Potassium diphenylphosphanide stands out due to its strong nucleophilic properties and ability to form stable complexes with transition metals, making it particularly valuable in synthetic chemistry and catalysis. Its solid-state structure allows for unique polymeric arrangements, which can influence its reactivity compared to other similar compounds .

Potassium diphenylphosphanide, with the chemical formula (C~6~H~5~)~2~PK, emerged as a critical reagent in organophosphorus chemistry during the mid-20th century. Its synthesis was first reported in the context of reducing triphenylphosphine (PPh~3~) with alkali metals, a method later refined to improve yields and purity. Early applications focused on its utility in generating phosphine ligands for transition metal catalysts, which became indispensable in asymmetric synthesis and cross-coupling reactions.

A pivotal milestone occurred in the 1970s, when researchers recognized its role in forming chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which revolutionized enantioselective catalysis. The compound’s ability to transfer the diphenylphosphanide anion ([Ph~2~P]^−^) under mild conditions further solidified its importance in synthesizing organometallic complexes and phosphorus-containing polymers.

Nomenclature and Structural Representation

The IUPAC name potassium diphenylphosphanide reflects its composition: a potassium cation paired with a diphenylphosphanide anion. Alternative names include diphenylphosphine potassium salt and KPPh~2~. Its molecular structure features a phosphorus atom bonded to two phenyl groups and a potassium ion, with a trigonal pyramidal geometry at phosphorus (bond angles ≈ 102°).

Structural analyses via X-ray crystallography reveal that the anion’s lone pair occupies the fourth coordination site, while the potassium ion interacts with solvent molecules (e.g., tetrahydrofuran) in solution. The SMILES notation [K]P(c1ccccc1)c2ccccc2 and InChIKey FCLYZQXPJKJTDR-UHFFFAOYSA-N are standardized identifiers for this compound.

Role in Synthetic Organophosphorus Chemistry

Potassium diphenylphosphanide serves as a versatile nucleophile in phosphorus-carbon bond formation. Key applications include:

  • Ligand Synthesis: It reacts with electrophilic substrates to generate bisphosphines (e.g., 1,2-bis(diphenylphosphino)ethane), which coordinate transition metals in catalysts for hydrogenation and cross-coupling reactions.
  • Cross-Coupling Reactions: As a precursor in Suzuki-Miyaura couplings, it facilitates the formation of biaryl structures by transmetalation with palladium complexes.
  • Hydrophosphination: It catalyzes the addition of P–H bonds to unsaturated substrates, enabling the synthesis of tertiary phosphines under ambient conditions.

A representative reaction is its use in synthesizing chiral N,P-ligands, where it displaces leaving groups from cyclic sulfamidates to install phosphorus centers with high stereochemical fidelity.

Comparison with Lithium and Sodium Diphenylphosphanide Analogs

The reactivity and solubility of alkali metal diphenylphosphanides vary significantly:

PropertyLithium DiphenylphosphanideSodium DiphenylphosphanidePotassium Diphenylphosphanide
Solubility in THFModerateLowHigh
ReactivityHigh (stronger nucleophile)ModerateModerate
Coordination ModesAggregated clustersChain-like polymersSolvent-separated ion pairs

Lithium analogs exhibit greater nucleophilicity but lower solubility, often forming tetrameric aggregates. Sodium derivatives, while less reactive, show unique catalytic activity in hydrophosphination due to their Lewis acidity. Potassium diphenylphosphanide strikes a balance, offering superior solubility in polar aprotic solvents and compatibility with a broader range of electrophiles.

In catalytic applications, potassium salts outperform lithium counterparts in reactions requiring precise stoichiometry, such as the synthesis of phosphino-functionalized cyclopentadienyl complexes. Sodium variants, however, excel in asymmetric catalysis when paired with chiral donors.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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